molecular formula C16H23BO5 B8003528 3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester

3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester

Cat. No.: B8003528
M. Wt: 306.2 g/mol
InChI Key: XRVCYQNPIULXCK-UHFFFAOYSA-N
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Description

3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a methoxy group and an acetate ester. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 3-methoxy-5-bromophenylacetic acid, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (such as potassium carbonate) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) to form the boronic ester intermediate.

    Esterification: The boronic ester intermediate is then subjected to esterification with methanol in the presence of an acid catalyst (such as sulfuric acid) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, yielding biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

    Phenols: Formed via oxidation

    Alcohols: Formed via reduction

Scientific Research Applications

3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals with anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring and the boron atom.

Comparison with Similar Compounds

3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester can be compared with other similar boronic esters:

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different electronic properties.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group, which affects its reactivity and applications.

These compounds share the common feature of having a boronic ester group, but their unique substituents and structures lead to different reactivities and applications.

Properties

IUPAC Name

methyl 2-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-7-11(9-14(18)20-6)8-13(10-12)19-5/h7-8,10H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCYQNPIULXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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